![molecular formula C16H17NO4S B2959228 N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 942006-92-0](/img/structure/B2959228.png)

N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

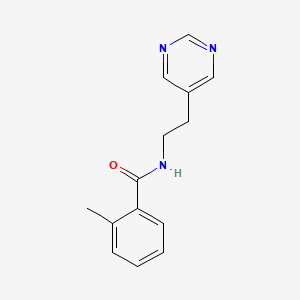

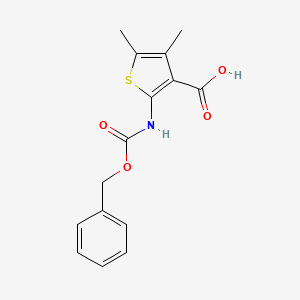

“N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a benzo[b][1,4]dioxepine ring which is a seven-membered ring with two oxygen atoms. It also has a sulfonamide group attached to it, which is known for its various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]dioxepine ring and the introduction of the sulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]dioxepine ring and the sulfonamide group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The sulfonamide group, for example, is known to participate in various chemical reactions .Applications De Recherche Scientifique

Antidepressant Drug Design

The compound’s structure is similar to that of fluoxetine, a well-known antidepressant . Research has shown that modifications to the fluoxetine structure can lead to derivatives with potentially improved pharmacological profiles. The compound could serve as a scaffold for developing new selective serotonin-reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression.

Antiviral Agents

Indole derivatives, which share structural features with F2242-0134, have been reported to possess antiviral activities . By exploring the bioactive aromatic components of the compound, researchers can synthesize new indole derivatives that may act as potent antiviral agents against a variety of RNA and DNA viruses.

KATP Channel Activators

Compounds with a benzothiadiazine-1,1-dioxide scaffold, which is structurally related to F2242-0134, have been evaluated as KATP channel activators . These activators can be used in the treatment of conditions like hypertension and diabetes by modulating the activity of potassium channels in pancreatic and vascular smooth muscle tissues.

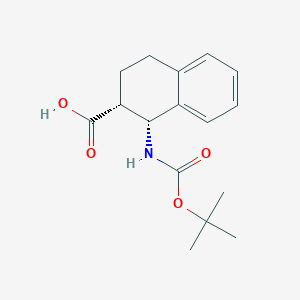

Asymmetric Catalysis

The chiral nature of F2242-0134 makes it a candidate for use in asymmetric catalysis . Asymmetric catalysis is crucial in the synthesis of enantiomerically pure pharmaceuticals. The compound could be used to develop new chiral ligands or catalysts for a variety of asymmetric reactions, such as hydrogenation and Michael addition.

Antimicrobial and Anti-inflammatory Applications

Transition metal complexes derived from heterocyclic Schiff base ligands related to F2242-0134 have shown significant antimicrobial and anti-inflammatory activities . These activities make the compound a valuable starting point for the synthesis of new drugs targeting bacterial infections and inflammatory conditions.

Molecular Docking Studies

The compound’s potential as a ligand in molecular docking studies has been explored, particularly in the context of antimicrobial and anti-inflammatory activities . Molecular docking can predict the interaction and affinity of F2242-0134 derivatives with various biological targets, aiding in the rational design of new therapeutic agents.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-17(13-6-3-2-4-7-13)22(18,19)14-8-9-15-16(12-14)21-11-5-10-20-15/h2-4,6-9,12H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJYZAVKHGCFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)

![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)

![2-Chloro-N-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2959167.png)